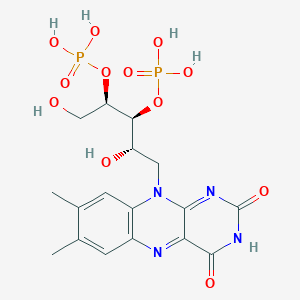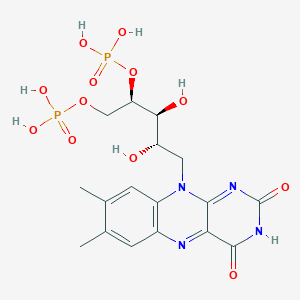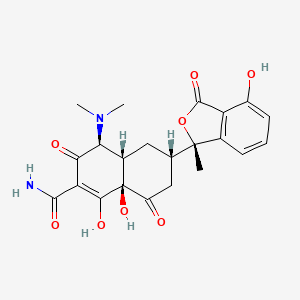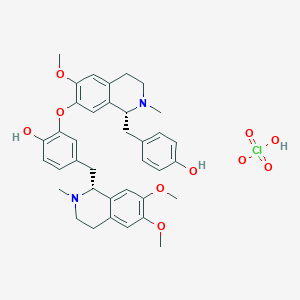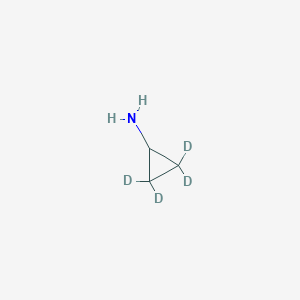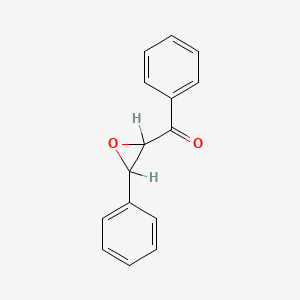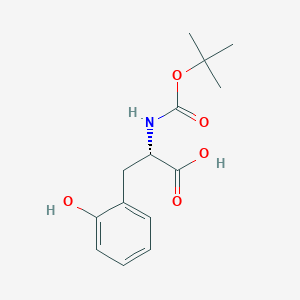
メチルリラコニチン クエン酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Methyllycaconitine citrate has a wide range of scientific research applications:
Neuropharmacology: It is used as a selective antagonist for α7 neuronal nicotinic acetylcholine receptors, aiding in the study of neurological disorders.
Inflammatory Response Studies: The compound is used to study its effects on inflammatory responses in various models.
Toxicology: Research on its toxic effects helps understand the mechanisms of toxicity in animals.
Therapeutic Research: Potential therapeutic applications include the treatment of spastic paralysis and other neurological conditions.
作用機序
メチルリココニチン クエン酸塩は、α7ニューロン性ニコチン性アセチルコリン受容体に結合し、アセチルコリンやその他のアゴニストの結合を阻害することで、その効果を発揮します . この拮抗作用は、受容体の活性を阻害し、シナプスの効率を低下させ、神経筋伝達を遮断します . この化合物の構造、特にネオペンチルエステル側鎖とピペリジン環のN-側鎖は、その活性において重要な役割を果たします .
類似の化合物:
リココニチン: ニコチン性アセチルコリン受容体に対する同様の拮抗作用を持つ別のノルジテルペノイドアルカロイド.
デルフィニン: デルフィニウム属の種子に見られる、類似の毒性を持つ関連化合物.
独自性: メチルリココニチン クエン酸塩は、α7ニューロン性ニコチン性アセチルコリン受容体に対する高い効力と選択性のために独特です . 血脳関門を通過する能力と、特定の拮抗作用により、神経薬理学研究における貴重なツールとなっています .
生化学分析
Biochemical Properties
Methyllycaconitine citrate plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of its primary interactions is with the alpha-7 nicotinic acetylcholine receptor, where it acts as a potent and selective antagonist . This interaction inhibits the receptor’s activity, affecting various downstream signaling pathways. Additionally, methyllycaconitine citrate has been shown to interact with other nicotinic receptors, albeit with lower affinity . These interactions are essential for understanding the compound’s pharmacological and toxicological properties.
Cellular Effects
Methyllycaconitine citrate exerts significant effects on various cell types and cellular processes. In K562 erythroleukemia cells, it has been demonstrated to inhibit cell proliferation by decreasing intracellular calcium levels . This inhibition is mediated through its antagonistic action on the alpha-7 nicotinic acetylcholine receptor, which plays a role in calcium signaling and cell proliferation . Furthermore, methyllycaconitine citrate has been shown to influence cell signaling pathways, gene expression, and cellular metabolism, highlighting its broad impact on cellular function .
Molecular Mechanism
The molecular mechanism of action of methyllycaconitine citrate involves its binding to the alpha-7 nicotinic acetylcholine receptor, where it acts as an antagonist . This binding inhibits the receptor’s activity, leading to a decrease in calcium influx and subsequent downstream signaling events . Additionally, methyllycaconitine citrate has been shown to affect other nicotinic receptors, although with lower affinity . The inhibition of these receptors can lead to changes in gene expression and enzyme activity, further elucidating the compound’s molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyllycaconitine citrate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that methyllycaconitine citrate can maintain its activity for extended periods under specific storage conditions . Its effects on cellular function may diminish over time due to degradation and changes in its chemical structure . Long-term studies have demonstrated that methyllycaconitine citrate can have sustained effects on cellular processes, although these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of methyllycaconitine citrate vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit nicotinic acetylcholine receptors without causing significant toxicity . At higher doses, methyllycaconitine citrate can induce toxic effects, including neuromuscular blockade, respiratory failure, and death . These dose-dependent effects highlight the importance of careful dosage management in experimental and therapeutic applications .
Metabolic Pathways
Methyllycaconitine citrate is involved in several metabolic pathways, including the polyol pathway . Inhibition of the alpha-7 nicotinic acetylcholine receptor by methyllycaconitine citrate has been shown to promote cell pyroptosis by triggering the polyol pathway in cervical cancer cells . This pathway involves the conversion of glucose to sorbitol and fructose, which can affect cellular metabolism and energy production . Understanding the metabolic pathways influenced by methyllycaconitine citrate is essential for elucidating its broader biological effects.
Transport and Distribution
The transport and distribution of methyllycaconitine citrate within cells and tissues are critical for its biological activity . The compound is known to interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . In particular, sodium-coupled transporters play a significant role in the transport of methyllycaconitine citrate, affecting its localization and accumulation within cells . These transport mechanisms are essential for understanding the compound’s pharmacokinetics and distribution in biological systems.
Subcellular Localization
Methyllycaconitine citrate exhibits specific subcellular localization patterns that influence its activity and function . The compound is primarily localized to the cell membrane, where it interacts with nicotinic acetylcholine receptors . Additionally, methyllycaconitine citrate can be found in other cellular compartments, including the cytoplasm and nucleus, where it may exert additional effects on cellular processes . Understanding the subcellular localization of methyllycaconitine citrate is crucial for elucidating its mechanisms of action and potential therapeutic applications.
準備方法
化学反応の分析
反応の種類: メチルリココニチン クエン酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は特定の条件下で酸化されて、さまざまな誘導体を形成することができます。
還元: 還元反応により、化合物の官能基を改変することができます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤。
置換: ハロゲンやアルキル化剤などの試薬.
主な生成物: これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりさまざまな酸化誘導体が形成される可能性があり、置換により分子に新しい官能基を導入することができます .
4. 科学研究アプリケーション
メチルリココニチン クエン酸塩は、幅広い科学研究アプリケーションを持っています。
類似化合物との比較
Lycaconitine: Another norditerpenoid alkaloid with similar antagonistic effects on nicotinic acetylcholine receptors.
Delphinine: A related compound found in Delphinium species with similar toxic properties.
Uniqueness: Methyllycaconitine citrate is unique due to its high potency and selectivity for α7 neuronal nicotinic acetylcholine receptors . Its ability to cross the blood-brain barrier and its specific antagonistic action make it a valuable tool in neuropharmacological research .
特性
IUPAC Name |
(11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H50N2O10.C6H8O7/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBLZNJHDLEWPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H58N2O17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
874.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does MLA interact with α7nAChR?
A1: MLA binds competitively to the agonist binding site on the α7nAChR, preventing the binding of endogenous agonists like acetylcholine and exogenous agonists like nicotine. [, , , , , , , ] This competitive antagonism inhibits the activation of the receptor and its downstream signaling cascades.
Q2: What are the downstream effects of MLA's antagonism of α7nAChR?
A2: The downstream effects are diverse and depend on the specific cell type and physiological context. Some key effects observed in the provided research include:
- Inhibition of neuronal signaling: MLA can inhibit the excitatory effects of nicotine on neurons, influencing neurotransmission and synaptic plasticity. [, , ]
- Modulation of inflammation: MLA can influence inflammatory responses by modulating the cholinergic anti-inflammatory pathway, impacting cytokine release and immune cell activity. [, , , , , , , , , ]
- Impact on cell proliferation and migration: MLA can affect cell proliferation and migration in various cell types, including cancer cells, potentially influencing tumor development and progression. [, ]
- Influence on learning and memory: MLA can impact learning and memory processes by modulating cholinergic signaling in brain regions involved in cognition. [, ]
Q3: What is the molecular formula and weight of MLA?
A3: The molecular formula of MLA is C39H54N2O11, and its molecular weight is 726.86 g/mol.
Q4: Is there information about MLA's material compatibility, stability, or catalytic properties in the provided research?
A4: The provided research primarily focuses on the pharmacological effects of MLA and its interaction with α7nAChR. Information regarding material compatibility, stability under various conditions, or potential catalytic properties is not extensively discussed.
Q5: Has computational chemistry been employed to study MLA?
A5: While the provided research doesn't delve into specific computational studies on MLA, it mentions structure-activity relationship (SAR) studies. [, , ] These studies investigate how modifications to the chemical structure of MLA and related compounds affect their binding affinity, potency, and selectivity for α7nAChR.
Q6: What information is available regarding SHE regulations, PK/PD, and in vitro/vivo efficacy of MLA?
A6: The provided research focuses on the scientific mechanisms of action and biological effects of MLA, with limited emphasis on regulatory aspects, detailed pharmacokinetic/pharmacodynamic profiles, or extensive clinical trial data.
Q7: Is there information about MLA resistance, toxicology, drug delivery strategies, or related biomarkers in the research?
A7: The research primarily investigates the acute effects of MLA. Information regarding the development of resistance, long-term toxicity profiles, specific drug delivery strategies targeting α7nAChR, or biomarkers for monitoring MLA's effects is not extensively discussed.
Q8: What analytical methods are used to study MLA, and is there information about its quality control, immunogenicity, or drug interactions?
A8: While the research doesn't detail specific analytical methods for MLA quantification, techniques like ELISA and Western Blotting are mentioned for studying its downstream effects. [, , ] Information regarding quality control measures, MLA's potential immunogenicity, or its interactions with drug transporters and metabolizing enzymes is limited in the provided research.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

